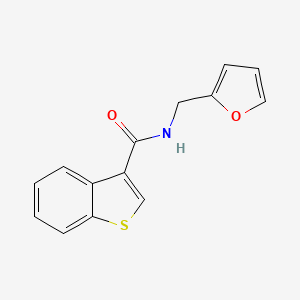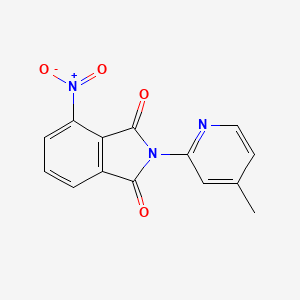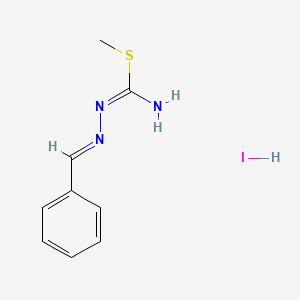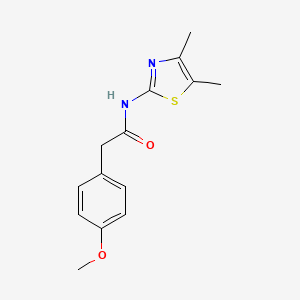
N-(2-furylmethyl)-1-benzothiophene-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-furylmethyl)-1-benzothiophene-3-carboxamide, also known as FBTA, is a synthetic compound that has been studied for its potential applications in scientific research. This compound has been found to have a variety of biochemical and physiological effects, and its mechanism of action has been the subject of extensive research.
作用机制
The mechanism of action of N-(2-furylmethyl)-1-benzothiophene-3-carboxamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. Specifically, N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been found to interact with the protein kinase C (PKC) signaling pathway, which is involved in a variety of cellular processes such as cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been found to have a variety of biochemical and physiological effects, including the modulation of ion channels, the inhibition of cell proliferation, and the induction of apoptosis. In addition, N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been found to have antioxidant properties and has been shown to protect cells from oxidative stress.
实验室实验的优点和局限性
One of the advantages of using N-(2-furylmethyl)-1-benzothiophene-3-carboxamide in lab experiments is its versatility. N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been found to have a variety of biochemical and physiological effects, which makes it a useful tool compound for studying a variety of cellular processes. However, one of the limitations of using N-(2-furylmethyl)-1-benzothiophene-3-carboxamide in lab experiments is its potential toxicity. While N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been found to be relatively non-toxic in vitro, its toxicity in vivo has not been fully studied.
未来方向
There are several future directions for research on N-(2-furylmethyl)-1-benzothiophene-3-carboxamide. One area of research could focus on the development of more potent and selective N-(2-furylmethyl)-1-benzothiophene-3-carboxamide analogs for use as tool compounds in drug discovery. Another area of research could focus on the development of N-(2-furylmethyl)-1-benzothiophene-3-carboxamide-based therapies for the treatment of neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of N-(2-furylmethyl)-1-benzothiophene-3-carboxamide and its potential toxicity in vivo.
合成方法
The synthesis of N-(2-furylmethyl)-1-benzothiophene-3-carboxamide involves a multistep process that begins with the reaction of 2-furylmethylamine with 2-chloro-1-benzothiophene-3-carboxylic acid. This reaction produces an intermediate compound, which is then treated with thionyl chloride to form the final product, N-(2-furylmethyl)-1-benzothiophene-3-carboxamide.
科学研究应用
N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been found to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. In drug discovery, N-(2-furylmethyl)-1-benzothiophene-3-carboxamide has been used as a tool compound to study the mechanism of action of various drugs.
属性
IUPAC Name |
N-(furan-2-ylmethyl)-1-benzothiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2S/c16-14(15-8-10-4-3-7-17-10)12-9-18-13-6-2-1-5-11(12)13/h1-7,9H,8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTPCQGOZYWKTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CS2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-cyano-3-[4-(dimethylamino)phenyl]-N-(2-hydroxyphenyl)acrylamide](/img/structure/B5830160.png)
![5-[(2,6-difluorobenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5830167.png)

![N'-[4-(dimethylamino)benzylidene]-2-methoxy-2-phenylcyclopropanecarbohydrazide](/img/structure/B5830188.png)




![1-[2-(2-isopropyl-5-methylphenoxy)ethyl]-1H-1,2,3-benzotriazole](/img/structure/B5830225.png)

![2-(4-chlorophenyl)-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B5830237.png)
![3-methyl-N'-{[(phenylthio)acetyl]oxy}benzenecarboximidamide](/img/structure/B5830247.png)
![4-[(1,1,3,3-tetramethylbutyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5830249.png)
![ethyl 4-{[(2,4-dichlorophenyl)amino]carbonyl}-1-piperazinecarboxylate](/img/structure/B5830250.png)